8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione
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Overview
Description
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazoketone or an α-diazocarbonyl compound, under the influence of a rhodium(II) catalyst.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.
Formation of the Oxobutyl Side Chain: The oxobutyl side chain is typically added through an alkylation reaction, using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
8-(4-(4-Chlorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
8-(4-(4-Methylphenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Properties
CAS No. |
3612-86-0 |
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Molecular Formula |
C20H25FN2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-2,4-dimethyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C20H25FN2O3/c1-14-18(25)22(2)19(26)20(14)9-12-23(13-10-20)11-3-4-17(24)15-5-7-16(21)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3 |
InChI Key |
UVYHVQDUWJOUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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